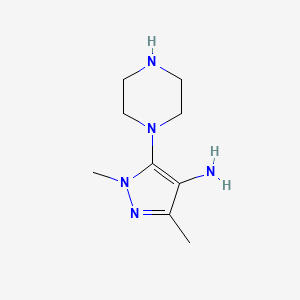

1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazol-4-amine

Overview

Description

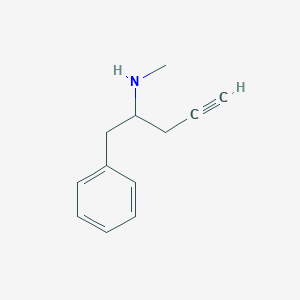

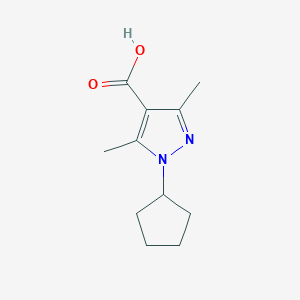

“1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C9H17N5. It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazol-4-amine” can be represented by the InChI code: 1S/C9H17N5/c1-7-8(10)9(13(2)12-7)14-5-3-11-4-6-14/h11H,3-6,10H2,1-2H3 .Scientific Research Applications

Fluorescent Probes for Bioimaging

The compound has been identified as a strategic component for the development of fluorescent probes. These probes are crucial for studying the dynamics of intracellular processes and can be used in bioimaging applications. The tunable photophysical properties of the compound, such as absorption and emission behaviors, make it a valuable tool for visualizing and tracking biological interactions within living cells .

Chemosensors

Due to the presence of heteroatoms like nitrogen, this compound can act as a potential chelating agent for ions. This property is particularly useful in the design of chemosensors, which are devices that can detect and quantify chemical substances, providing valuable insights into chemical and environmental monitoring .

Organic Light-Emitting Devices (OLEDs)

The compound’s solid-state emission intensities suggest its potential application in the field of OLEDs. OLEDs are used in display and lighting technologies, and the ability to design solid-state emitters with proper structural selection could lead to advancements in the efficiency and quality of OLEDs .

Fluorogenic Heterocyclic Compounds

As part of a family of fluorogenic heterocyclic compounds, this compound offers advantages over hydrocarbon-based fluorophores. These include synthetic access methodologies that allow structural diversity and better solubility in green solvents, which are essential for the development of new materials science applications .

Optical Applications

The compound’s electron-donating groups at specific positions improve both absorption and emission intensities, making it suitable for various optical applications. This includes the development of new materials with desired photophysical properties for use in technologies such as lasers, sensors, and optical data storage .

Synthetic Methodology

The compound’s simpler and greener synthetic methodology compared to other fluorophores like BODIPYs indicates its potential for sustainable chemistry practices. This aspect is crucial for the pharmaceutical industry and other fields where eco-friendly synthesis is becoming increasingly important .

Stability and Comparison with Commercial Probes

The stability and properties of this compound are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G. This makes it a competitive alternative for applications that require stable and reliable fluorescent molecules .

properties

IUPAC Name |

1,3-dimethyl-5-piperazin-1-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5/c1-7-8(10)9(13(2)12-7)14-5-3-11-4-6-14/h11H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWZYGOUZPNTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)

![[2-(Cyclopentyloxy)-4-methylphenyl]methanamine](/img/structure/B1453739.png)

![4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453753.png)